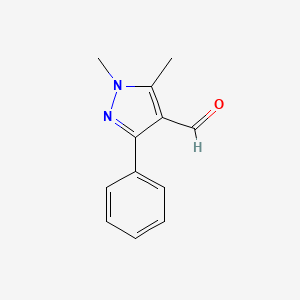

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of 1,3-diketones with hydrazine hydrate under acidic conditions can yield pyrazole derivatives . Another method involves the use of phosphorus oxychloride and dimethylformamide at low temperatures, followed by the addition of hydrazone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

Oxidation: 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Activity

Pyrazole derivatives, including 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have shown promising anticancer activity. Studies indicate that these compounds can selectively inhibit the proliferation of various human cancer cell lines. For instance, derivatives have been reported to exhibit significant cytotoxic effects against breast and colon cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. The compound's structure allows for interactions with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In particular, the inhibition of cyclooxygenase enzymes has been noted, which are critical in the inflammatory response .

Antibacterial and Antifungal Activities

The antibacterial and antifungal activities of pyrazole derivatives are well-documented. This compound has shown effectiveness against various bacterial strains and fungi, making it a potential agent in treating infections . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials such as polymers and nanocomposites. Its aldehyde group can participate in condensation reactions to form cross-linked networks, enhancing material properties like thermal stability and mechanical strength .

Chromogenic Sensors

The compound's ability to undergo colorimetric changes upon interaction with certain analytes has led to its application in developing chromogenic sensors for detecting metal ions and other environmental pollutants . These sensors offer a simple and effective way to monitor environmental health.

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC). The compound's stability under various conditions allows for effective separation and quantification in complex mixtures, making it valuable for pharmacokinetic studies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Fustero et al. (2011) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values indicating significant potency. |

| Rai et al. (2008) | Antibacterial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentration values lower than conventional antibiotics. |

| Kumar et al. (2016) | Material Science | Developed a polymer matrix incorporating pyrazole derivatives that exhibited enhanced thermal stability compared to traditional materials. |

Mécanisme D'action

The mechanism of action of 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carbaldehyde

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-methanol

Uniqueness

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the pyrazole ring enhances its stability and reactivity compared to other pyrazole derivatives .

Activité Biologique

Overview

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its distinct substitution pattern that imparts unique chemical and biological properties. Its molecular structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- CAS Number : 857640-17-6

The compound features a pyrazole ring with methyl and phenyl groups, enhancing its stability and reactivity compared to other derivatives. It can undergo several chemical reactions, such as oxidation to form carboxylic acids and reduction to form alcohols.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the enhancement of caspase activity and morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, which is crucial for mitosis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Studies have highlighted its potential as a selective COX-2 inhibitor, which could provide therapeutic benefits in inflammatory diseases. The compound's efficacy was comparable to standard anti-inflammatory drugs like diclofenac sodium .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Recent case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells treated with pyrazole derivatives showed significant reductions in cell viability and induced apoptosis.

- Anti-inflammatory Effects : In vivo models demonstrated that treatment with pyrazole derivatives resulted in reduced edema and inflammation markers compared to control groups.

Propriétés

IUPAC Name |

1,5-dimethyl-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-11(8-15)12(13-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOQXCIFXFOWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.